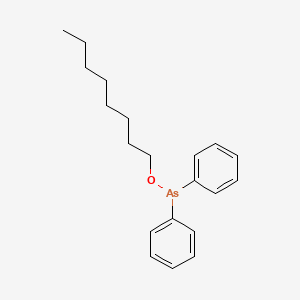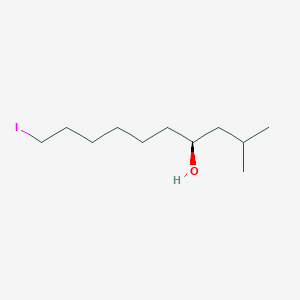
4-Decanol, 10-iodo-2-methyl-, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Decanol, 10-iodo-2-methyl-, (S)- is an organic compound with the molecular formula C11H23IO. It is a chiral molecule, meaning it has a non-superimposable mirror image, and the (S)-designation indicates the specific stereochemistry of the molecule. This compound is characterized by the presence of an iodine atom and a hydroxyl group attached to a decane backbone, making it a unique member of the alcohol family.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Decanol, 10-iodo-2-methyl-, (S)- typically involves the iodination of a suitable precursor followed by the introduction of the hydroxyl group. One common method is the halogenation of 2-methyl-4-decanol using iodine and a suitable oxidizing agent. The reaction conditions often include a solvent such as dichloromethane and a catalyst like pyridinium tribromide.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow iodination and subsequent hydroxylation. These methods ensure higher yields and purity, making the process more efficient for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Decanol, 10-iodo-2-methyl-, (S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The iodine atom can be reduced to form a hydrogen atom, resulting in the formation of 2-methyl-4-decanol.
Substitution: The iodine atom can be substituted with other nucleophiles such as hydroxyl, amino, or thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: 2-methyl-4-decanone or 2-methyl-4-decanoic acid.
Reduction: 2-methyl-4-decanol.
Substitution: 2-methyl-4-decanol derivatives with various functional groups.
Applications De Recherche Scientifique
4-Decanol, 10-iodo-2-methyl-, (S)- has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 4-Decanol, 10-iodo-2-methyl-, (S)- involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and hydroxyl group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include nucleophilic substitution, oxidation-reduction reactions, and hydrogen bonding.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Decanol, 2-methyl-: Lacks the iodine atom, making it less reactive in substitution reactions.
10-Iodo-2-methyl-1-decanol: Similar structure but different positioning of the hydroxyl group.
2-Methyl-4-decanone: An oxidized form of the compound, lacking the hydroxyl group.
Uniqueness
4-Decanol, 10-iodo-2-methyl-, (S)- is unique due to its specific stereochemistry and the presence of both an iodine atom and a hydroxyl group. This combination of features makes it particularly valuable in synthetic chemistry and various research applications.
Propriétés
Numéro CAS |
183440-50-8 |
|---|---|
Formule moléculaire |
C11H23IO |
Poids moléculaire |
298.20 g/mol |
Nom IUPAC |
(4S)-10-iodo-2-methyldecan-4-ol |
InChI |
InChI=1S/C11H23IO/c1-10(2)9-11(13)7-5-3-4-6-8-12/h10-11,13H,3-9H2,1-2H3/t11-/m0/s1 |
Clé InChI |
XYCFYKAFSQMIJV-NSHDSACASA-N |
SMILES isomérique |
CC(C)C[C@H](CCCCCCI)O |
SMILES canonique |
CC(C)CC(CCCCCCI)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


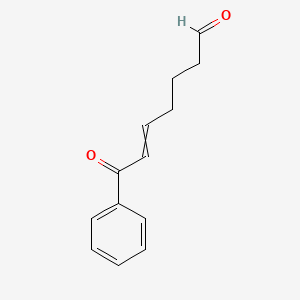
![1-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]hexacosa-11,13-diyn-2-one](/img/structure/B12553457.png)
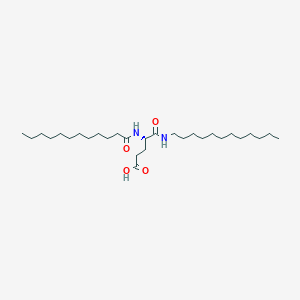
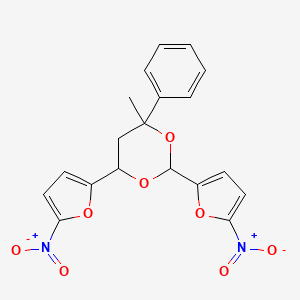
![Bicyclo[2.2.1]heptan-1-ol, 3,3-dimethyl-2-methylene-, (1R,4R)-](/img/structure/B12553475.png)
![N~1~-{3-[(3-Aminopropyl)amino]propyl}ethanediamide](/img/structure/B12553483.png)
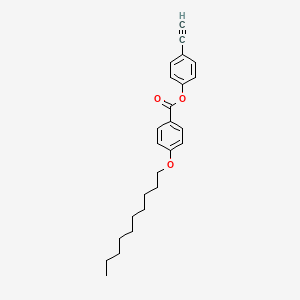
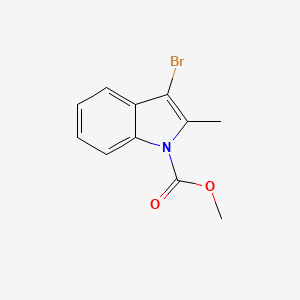
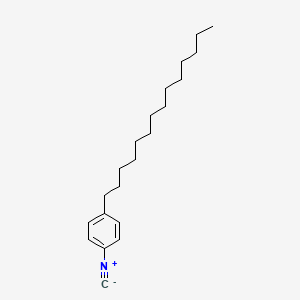
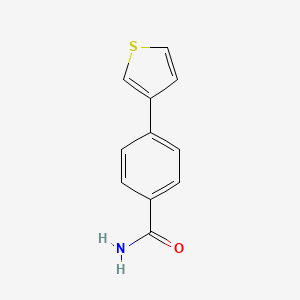
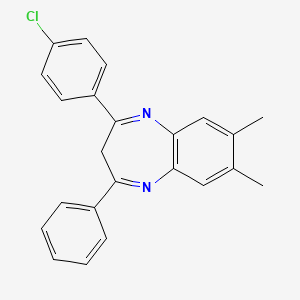

![4-{[(3-Nitrophenyl)carbamothioyl]amino}benzene-1-sulfonamide](/img/structure/B12553519.png)
